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Compound of Interest

Compound Name: (2S,3R)-LP99

Cat. No.: B15571067 Get Quote

Introduction

(2S,3R)-LP99, also referred to as LP99, is a potent and selective inhibitor of the BRD7 and

BRD9 bromodomains.[1][2][3] It has been shown to disrupt the interaction of these proteins

with acetylated histones within cells, playing a role in the regulation of pro-inflammatory

cytokine secretion.[1] Understanding the extent and rate at which LP99 enters target cells is

critical for optimizing its therapeutic efficacy and interpreting its biological activity. These

application notes provide a comprehensive framework for quantifying the intracellular

concentration of (2S,3R)-LP99.

The primary recommended method for quantifying the intracellular concentration of unlabeled

small molecules like LP99 is Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS).[4][5] This technique offers high sensitivity and specificity, allowing for the accurate

measurement of the compound within complex biological matrices.[4][5] Alternative methods,

such as those using fluorescently labeled molecules and flow cytometry, can also provide

valuable, high-throughput data on cellular uptake.[6][7][8]

Key Principles of Cellular Uptake Measurement

The protocol described below is designed to determine the intracellular concentration of

(2S,3R)-LP99 over time and at various concentrations. The core steps involve:

Incubating cultured cells with a known concentration of LP99.
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Thoroughly washing the cells to remove any compound bound to the outer membrane.

Lysing the cells to release the intracellular contents.

Extracting the compound from the cell lysate.

Quantifying the amount of LP99 using a validated LC-MS/MS method.[4]

Experimental Protocol: Quantification of (2S,3R)-
LP99 Cellular Uptake by LC-MS/MS
This protocol provides a step-by-step guide for measuring the intracellular concentration of

(2S,3R)-LP99 in an adherent cell line.

Materials and Reagents

Cell Line: A relevant cell line for the biological question (e.g., THP-1 for inflammation

studies[1], U2OS, or other cancer cell lines).

Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, RPMI-1640, Fetal

Bovine Serum, Penicillin-Streptomycin).

(2S,3R)-LP99: Analytical grade standard.

Internal Standard (IS): A structurally similar molecule not present in the cells, for

normalization during LC-MS/MS analysis.

Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.[9][10][11]

Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or a simple solvent like 70%

methanol.

Equipment:

Cell culture incubator (37°C, 5% CO2)
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6-well or 12-well cell culture plates

Hemocytometer or automated cell counter

Refrigerated centrifuge

Sonicator (probe or bath)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[4]

Microcentrifuge tubes

Procedure

1. Cell Seeding and Culture a. Culture the selected cell line according to standard protocols. b.

Seed cells into 6-well plates at a density that will result in approximately 80-90% confluency on

the day of the experiment (e.g., 5 x 10^5 cells/well). c. Incubate the plates for 24 hours at 37°C,

5% CO2.

2. Compound Incubation a. Prepare stock solutions of (2S,3R)-LP99 in a suitable solvent (e.g.,

DMSO). b. On the day of the experiment, dilute the LP99 stock solution in pre-warmed cell

culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle

control (medium with the same percentage of DMSO). c. Aspirate the old medium from the cell

plates and add the medium containing LP99 or vehicle. d. Incubate for the desired time points

(e.g., 0.5, 1, 2, 4, 24 hours).

3. Cell Harvesting and Washing a. At each time point, remove the plates from the incubator. b.

Aspirate the drug-containing medium. c. Wash the cells three times with ice-cold PBS to

remove extracellular and non-specifically bound compound. Ensure the washing is performed

quickly to prevent efflux of the intracellular compound. d. After the final wash, add Trypsin-

EDTA to detach the cells. e. Neutralize the trypsin with complete medium and transfer the cell

suspension to a microcentrifuge tube.

4. Cell Counting and Lysis a. Take a small aliquot of the cell suspension to determine the exact

cell number for normalization. b. Centrifuge the remaining cell suspension at 500 x g for 5

minutes at 4°C. c. Discard the supernatant. d. Resuspend the cell pellet in a known volume of
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ice-cold lysis solution (e.g., 200 µL of 70% methanol containing the internal standard). e. Lyse

the cells by sonication or vortexing followed by incubation on ice.

5. Sample Preparation for LC-MS/MS a. Centrifuge the cell lysate at high speed (e.g., 14,000 x

g) for 15 minutes at 4°C to precipitate proteins and cellular debris.[10] b. Carefully transfer the

supernatant, which contains the extracted LP99 and internal standard, to a new tube or HPLC

vial. c. The sample is now ready for LC-MS/MS analysis.

6. LC-MS/MS Analysis a. Develop a sensitive and specific LC-MS/MS method for the detection

and quantification of (2S,3R)-LP99 and the internal standard. This involves optimizing

chromatographic separation and mass spectrometric parameters (e.g., parent and fragment

ions, collision energy). b. Prepare a standard curve by spiking known concentrations of LP99

and a fixed concentration of the internal standard into the same lysis buffer used for the

samples. c. Analyze the experimental samples and the standard curve samples by LC-MS/MS.

7. Data Analysis a. Calculate the concentration of LP99 in each sample using the standard

curve. b. Normalize the concentration to the number of cells in each sample. c. The final data is

typically expressed as picomoles (pmol) or femtomoles (fmol) of LP99 per million cells.

Data Presentation
Quantitative data from the cellular uptake experiments should be summarized in a clear,

tabular format to facilitate comparison across different conditions.

Table 1: Time-Dependent Cellular Uptake of (2S,3R)-LP99 Concentration of (2S,3R)-LP99
used: 10 µM

Incubation Time (hours)
Intracellular LP99
(pmol/10^6 cells)

Standard Deviation

0.5 1.2 ± 0.15

1 2.5 ± 0.21

2 4.8 ± 0.35

4 6.5 ± 0.40
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| 24 | 6.3 | ± 0.38 |

Table 2: Concentration-Dependent Cellular Uptake of (2S,3R)-LP99 Incubation Time: 4 hours

Extracellular LP99 (µM)
Intracellular LP99
(pmol/10^6 cells)

Standard Deviation

0.1 0.07 ± 0.01

1 0.68 ± 0.05

10 6.5 ± 0.40

| 30 | 15.2 | ± 1.10 |
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Caption: Workflow for quantifying cellular uptake of (2S,3R)-LP99.
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Hypothetical Signaling Pathway Influenced by LP99
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Caption: Inhibition of BRD9 by LP99 blocks pro-inflammatory gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15571067?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571067?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor -
PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor —
Target Discovery Institute [tdi.ox.ac.uk]

4. Liquid chromatography-mass spectrometry methods for the intracellular determination of
drugs and their metabolites: a focus on antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. A critical analysis of methods used to investigate the cellular uptake and subcellular
localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

7. m.youtube.com [m.youtube.com]

8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry -
Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

9. euncl.org [euncl.org]

10. spectroscopyeurope.com [spectroscopyeurope.com]

11. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol
in Model Cancer Cell Lines [frontiersin.org]

To cite this document: BenchChem. [Application Notes: Measuring the Cellular Uptake of
(2S,3R)-LP99]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571067#measuring-the-cellular-uptake-of-2s-3r-
lp99]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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